molecular formula C34H58O11 B020414 3-O-Demethylmonensin B CAS No. 109345-56-4

3-O-Demethylmonensin B

Cat. No.: B020414
CAS No.: 109345-56-4
M. Wt: 642.8 g/mol
InChI Key: WUMCYULFRTXIOQ-ITNVIPQQSA-N
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Description

BRL 37344, sodium salt is a potent and selective agonist of beta-3 adrenoceptor. It is primarily used in scientific research to study the role of beta-3 adrenergic receptors in various physiological processes. The compound has a molecular formula of C19H21ClNNaO4 and a molecular weight of 385.82 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL 37344, sodium salt involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the reaction of 3-chlorophenylacetic acid with 2-amino-1-propanol to form an intermediate, which is then reacted with 4-(2-bromoethyl)phenol to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for BRL 37344, sodium salt are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

BRL 37344, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BRL 37344, sodium salt include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of BRL 37344, sodium salt depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

BRL 37344, sodium salt is widely used in scientific research for its ability to selectively activate beta-3 adrenergic receptors. Some of its key applications include:

Mechanism of Action

BRL 37344, sodium salt exerts its effects by selectively binding to and activating beta-3 adrenergic receptors. These receptors are primarily found in adipose tissue, where they play a crucial role in regulating thermogenesis and lipolysis. The activation of beta-3 adrenergic receptors leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A, leading to the phosphorylation of target proteins involved in metabolic processes .

Comparison with Similar Compounds

BRL 37344, sodium salt is unique in its high selectivity for beta-3 adrenergic receptors compared to other beta-adrenergic receptor agonists. Similar compounds include:

BRL 37344, sodium salt stands out due to its specific binding affinity and the extensive research supporting its use in various scientific fields .

Properties

CAS No.

109345-56-4

Molecular Formula

C34H58O11

Molecular Weight

642.8 g/mol

IUPAC Name

(2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid

InChI

InChI=1S/C34H58O11/c1-17-13-19(3)34(40,16-35)44-27(17)24-14-18(2)29(41-24)32(8)10-9-25(42-32)31(7)11-12-33(45-31)15-23(36)20(4)28(43-33)21(5)26(37)22(6)30(38)39/h17-29,35-37,40H,9-16H2,1-8H3,(H,38,39)/t17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-,28-,29+,31-,32-,33+,34-/m0/s1

InChI Key

WUMCYULFRTXIOQ-ITNVIPQQSA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)C)C)(CO)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C

Synonyms

3-O-demethylmonensin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Demethylmonensin B
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3-O-Demethylmonensin B
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Reactant of Route 6
3-O-Demethylmonensin B

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